Sodium cyanomethanesulfonate

Description

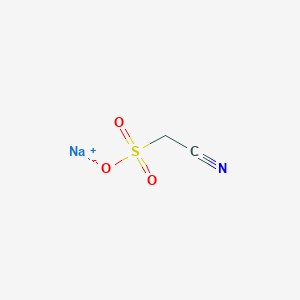

Sodium cyanomethanesulfonate (CAS 56105-98-7), also referred to as Sodium (2-cyanophenyl)methanesulfonate, is a sulfonate salt with a benzene ring substituted by a cyano (-CN) and a methanesulfonate (-SO₃Na) group. Its molecular formula is C₈H₆NNaO₃S, and its structure is characterized by the combination of aromatic and polar functional groups, which influence its solubility and reactivity . The compound is classified as harmful via inhalation, skin contact, and ingestion, necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

sodium;cyanomethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3S.Na/c3-1-2-7(4,5)6;/h2H2,(H,4,5,6);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDARKYDBURIPPT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium cyanomethanesulfonate can be synthesized through the reaction of chloroacetonitrile with sodium sulfite heptahydrate in water. The reaction is carried out at room temperature with vigorous stirring until a clear homogeneous solution is obtained .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution-Isomerization with Alkenylboronic Acids

Sodium cyanomethanesulfonate reacts with alkenylboronic acids under mild base conditions to form acrylonitriles via a tandem nucleophilic substitution-isomerization mechanism. This transition metal-free method is efficient and tolerates diverse functional groups .

Reaction Conditions

-

Base : K₃PO₄, NaF, or KF (weaker bases preferred)

-

Solvent : Toluene

-

Temperature : 60°C

-

Yield : 70–95%

Substrate Scope

| Substituted Group (R) | Yield (%) | Notes |

|---|---|---|

| Phenyl | 89 | Optimal case |

| 4-Fluorophenyl | 85 | Halogen tolerance |

| 4-Methylphenyl | 91 | Electron-donating groups |

| Allyl | 78 | Aliphatic substrates |

| Benzyl | 82 | Bulky substituents |

Mechanism :

-

Nucleophilic attack by the alkenylboronic acid on the methanesulfonate group.

-

Isomerization of the intermediate to stabilize the acrylonitrile product .

Functional Group Compatibility

The compound demonstrates broad tolerance under optimized conditions :

-

Halogens (F, Cl, Br) : No side reactions observed.

-

Electron-withdrawing groups (COOMe, CF₃) : Reduced reactivity but manageable.

-

Steric hindrance : Compatible with disubstituted aryl groups (e.g., 2,6-dimethylphenyl).

Comparison with Similar Reagents

| Reagent | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Nucleophilic substitution | 85–95 | Mild base, 60°C |

| Sodium tosylate | SN2 alkylation | 60–75 | Strong base, 80°C |

| Potassium triflate | Fluorination | 50–65 | Anhydrous, −40°C |

Key Findings

-

This compound’s reactivity is driven by the electron-withdrawing cyano and sulfonate groups, enhancing its electrophilicity.

-

The tandem substitution-isomerization pathway avoids transition metals, reducing cost and toxicity .

-

Functional group tolerance makes it suitable for complex molecule synthesis, including bioactive compounds .

Scientific Research Applications

Sodium cyanomethanesulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.

Biology: It is employed in the study of enzyme mechanisms and protein modifications.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of sodium cyanomethanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Sulfonates

Chemical Structures and Functional Groups

- Sodium Cyanomethanesulfonate: Aromatic benzene ring with -CN and -SO₃Na substituents.

- Sodium Methanesulfonate (CAS 2386-57-4): Aliphatic structure (CH₃SO₃Na) without aromatic or cyano groups, leading to higher hydrophilicity .

- Sodium Chloroacetate (CAS 3926-62-3): Contains a reactive chloro (-Cl) group instead of -CN; formula C₂H₂ClO₂Na. The chlorine atom increases electrophilicity and toxicity compared to the cyano analog .

Physicochemical Properties

Key Differentiators and Research Insights

- Functional Group Impact: The -CN group in this compound enhances electrophilicity compared to aliphatic sulfonates like sodium methanesulfonate but is less reactive than chloroacetate’s -Cl .

- Biological Effects: Structural analogs like sodium acetate (CAS 127-09-3) show antagonistic effects against oxalate-induced apoptosis, suggesting that minor functional group changes (e.g., -CN vs. -COO⁻) significantly alter biological interactions .

- Regulatory Status: Sodium chloroacetate and cyanomethanesulfonate are subject to stricter regulatory controls due to their hazards, whereas sodium sulfate (CAS 7757-82-6) is widely used with minimal restrictions .

Biological Activity

Sodium cyanomethanesulfonate (SCMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a sulfonate derivative that contains both cyanide and sulfonate functional groups. The presence of these groups contributes to its reactivity and biological properties. The cyanide moiety is known for its toxicity, primarily through inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia. Conversely, the methanesulfonate group can enhance solubility and stability in biological systems, potentially allowing for more controlled interactions within cellular environments.

Biological Activity

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have shown its effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL .

2. Cytotoxic Effects

Several studies have investigated the cytotoxic effects of SCMS on human cancer cell lines. Notably, it has demonstrated selective cytotoxicity towards colon adenocarcinoma cells (HT-29), with an IC50 value around 100 μM . This suggests potential applications in targeted cancer therapies.

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Preliminary findings suggest that SCMS can scavenge free radicals, thereby reducing oxidative stress in cells. This activity may be beneficial in preventing cellular damage associated with various diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, SCMS was tested against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 5 μg/mL, indicating its potential as an antimicrobial agent suitable for pharmaceutical formulations .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using SCMS on different cancer cell lines (e.g., MDA-MB-231 and HT-29). The compound showed promising results in inhibiting cell proliferation with IC50 values ranging from 50 to 150 μM across various cell types, suggesting its utility in cancer treatment strategies .

Data Table: Biological Activities of this compound

| Biological Activity | Tested Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10-20 μg/mL |

| Cytotoxicity | HT-29 (colon cancer) | ~100 μM |

| Cytotoxicity | MDA-MB-231 (breast cancer) | 50-150 μM |

| Antioxidant | Various cell lines | Effective scavenging |

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling Sodium Cyanomethanesulfonate in laboratory settings?

- Methodological Answer : Establish a designated work area demarcated with warning signs, ensure accessible safety showers/eyewashes, and develop a Standard Operating Procedure (SOP) incorporating cyanide-specific antidote protocols (e.g., amyl nitrite inhalation followed by intravenous sodium thiosulfate). Consult SDS sheets and institutional safety guidelines for cyanide compounds .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of sulfonate and cyanide functional groups. Pair with infrared (IR) spectroscopy to identify vibrational modes of S-O and C≡N bonds. Validate sample purity using high-performance liquid chromatography (HPLC) with UV-Vis detection .

Q. How can researchers ensure accurate quantification of this compound in aqueous solutions?

- Methodological Answer : Use ion chromatography with conductivity detection to separate and quantify sulfonate ions. Calibrate with standard solutions of known concentration, and validate methods via spike-recovery experiments to account for matrix effects .

Advanced Research Questions

Q. How should experimental designs address pH-dependent reactivity variations in this compound?

- Methodological Answer : Conduct controlled kinetic studies across a pH range (e.g., 2–12) using buffered solutions. Monitor reaction progress via UV-Vis spectroscopy or mass spectrometry. Include negative controls and replicate experiments to isolate pH effects from confounding variables like temperature or ionic strength .

Q. What systematic approaches are effective for resolving contradictions in published data on this compound’s thermodynamic stability?

- Methodological Answer : Perform a Cochrane-style systematic review to assess study heterogeneity. Evaluate experimental conditions (e.g., calorimetry methods, sample purity) and apply meta-regression to identify sources of variability. Prioritize studies with transparent reporting of uncertainties and calibration protocols .

Q. How can researchers critically assess methodological flaws in prior studies on this compound’s environmental persistence?

- Methodological Answer : Use the "STrengthening the Reporting of OBservational studies" (STROBE) framework to evaluate sampling biases, measurement accuracy, and confounding factors (e.g., coexisting pollutants). Engage interdisciplinary experts to identify overlooked variables, such as microbial degradation pathways .

Q. What strategies are recommended for integrating this compound’s novel properties into existing chemical databases?

- Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw spectral data, synthetic protocols, and computational models in open-access repositories (e.g., PubChem, Zenodo) with standardized metadata. Cross-reference with analogous sulfonate compounds to enhance interoperability .

Q. How should uncertainties in experimental measurements (e.g., solubility, reaction kinetics) be statistically validated?

- Methodological Answer : Perform error propagation analysis by calculating combined standard uncertainties from instrument precision (e.g., balance, spectrophotometer) and procedural repeatability. Report 95% confidence intervals and use Monte Carlo simulations for non-linear parameter estimation .

Guidelines for Data Reporting

- Basic Studies : Clearly document synthesis routes, purification steps, and instrumental parameters (e.g., NMR frequency, HPLC column type). Use IUPAC nomenclature and avoid non-standard abbreviations .

- Advanced Studies : Include raw datasets in appendices, processed data in main texts, and explicit discussions of limitations (e.g., detection limits, sampling biases). Align with journal-specific abstract structures, emphasizing implications for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.